Cyantraniliprole undergoes oxidative cleavage mediated primarily by cytochrome P450 monooxygenases (CYP450) in plant tissues, leading to IN-RNU71 formation. This Phase-I reaction involves:
The reaction proceeds via a proposed epoxide intermediate, which undergoes nucleophilic attack by cellular water molecules, culminating in the formation of the brominated tricyclic core characteristic of IN-RNU71 (C~19~H~13~BrN~6~O~2~) [1]. This pathway dominates in aerobic plant tissues where CYP450 activity is elevated, particularly in photosynthetic cells exposed to light. The reaction efficiency increases under UV exposure, confirming the role of photolytic activation in the initial cleavage step prior to enzymatic processing [1].
Plant phenology significantly modulates IN-RNU71 accumulation, as demonstrated in Solanum lycopersicum studies:
Table 1: IN-RNU71 Residues in Tomato Tissues Across Developmental Stages
Plant Tissue | Developmental Stage | IN-RNU71 (ng/g) | Detection Post-Treatment |
---|---|---|---|
Mature Leaves | Vegetative (14 DAT) | 4.8 ± 0.6 | 14 days |
Flowers | Reproductive (21 DAT) | 3.5 ± 0.4 | 21 days |
Immature Fruits | Fruit set (84 DAT) | 1.4 ± 0.2 | 84 days |
Senescent Leaves | Maturation (60 DAT) | <0.5 | Not detected |
DAT = Days After Treatment
Key trends reveal:
Biotransformation efficiency exhibits organ-dependent variation driven by cellular redox environments:
Table 2: Metabolic Parameters of IN-RNU71 in Tomato Tissues
Parameter | Foliage | Flowers | Immature Fruits |
---|---|---|---|
Metabolite Half-life | 5-7 days | 10-14 days | >30 days |
Phase-II Conjugates | 18-22% | 8-12% | <5% |
CYP450 Activity (nmol/min/mg protein) | 12.8 ± 1.2 | 6.4 ± 0.8 | 3.1 ± 0.4 |
Critical distinctions include:
Metabolic flux diverges significantly among plant families:
Table 3: Species-Specific Biotransformation of Cyantraniliprole
Crop Species | Family | Primary Phase-I Product | Phase-II Conjugates | IN-RNU71 as % of Total Metabolites |
---|---|---|---|---|
Solanum lycopersicum | Solanaceae | IN-RNU71 | β-D-glucosides (major) | 38-42% |
Cucumis sativus | Cucurbitaceae | IN-RNU71 | Malonyl-glucoside (minor) | 28-31% |
Brassica oleracea | Brassicaceae | IN-RTZ87 | Glutathione conjugates | <5% |
Glycine max | Fabaceae | IN-QZB15 | Cysteinyl-glycine derivatives | 12-15% |
Crucial interspecies variations:
Mechanistic basis for divergence:
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